molecular formula C9H10ClF3N2O B13230659 N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B13230659
M. Wt: 254.63 g/mol
InChI Key: FQMPZPMILBKDKE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound is N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride , which reflects its functional groups and substituents. The parent structure is acetamide, substituted with a trifluoromethyl group at the carbonyl carbon and a 4-(aminomethyl)phenyl group at the nitrogen atom. The hydrochloride salt designation indicates the presence of a protonated amine group paired with a chloride counterion.

The CAS Registry Number 1235440-12-6 uniquely identifies this compound in chemical databases. This identifier is critical for tracking its synthesis, regulatory status, and commercial availability. The CAS system ensures unambiguous communication across scientific disciplines, particularly in patent documentation and safety data sheets.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₉H₁₀ClF₃N₂O , derived from its structural components. The molecular weight is 254.64 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 10 1.008 10.08
Cl 1 35.45 35.45
F 3 19.00 57.00
N 2 14.01 28.02
O 1 16.00 16.00
Total 254.64

The trifluoroacetyl group (CF₃CO-) contributes significantly to the molecular weight (57.00 g/mol from fluorine alone), while the hydrochloride salt adds 36.46 g/mol (Cl + H).

Crystalline Structure Analysis via X-ray Diffraction

While X-ray diffraction data for this specific compound is not publicly available in the provided sources, its crystalline properties can be inferred from analogous structures. The hydrochloride salt form typically exhibits ionic interactions between the protonated amine and chloride ion, leading to a high melting point and hygroscopicity. The trifluoroacetamide moiety may adopt a planar conformation due to resonance stabilization between the carbonyl and trifluoromethyl groups, as seen in related compounds.

In similar arylacetamide derivatives, crystal packing is stabilized by:

  • N–H···Cl⁻ hydrogen bonds between the ammonium group and chloride ion.
  • C=O···H–N interactions involving the acetamide carbonyl and adjacent molecules.
  • Van der Waals forces from the aromatic phenyl ring.

Conformational Isomerism Studies

The molecule exhibits limited conformational flexibility due to its rigid aromatic core and resonance-stabilized amide bond. Key rotatable bonds include:

  • The C–N bond between the acetamide group and the phenyl ring.
  • The C–C bond in the aminomethyl (–CH₂NH₂) side chain.

Quantum mechanical calculations on analogous compounds suggest that the antiperiplanar conformation (180° dihedral angle) between the trifluoroacetyl group and phenyl ring is energetically favored, minimizing steric hindrance. The aminomethyl group may adopt staggered conformations to reduce eclipsing interactions, though protonation as a hydrochloride salt likely restricts this mobility.

Hydrogen Bonding Network in Hydrochloride Salt Form

The hydrochloride salt form enhances intermolecular interactions through ionic and hydrogen bonds:

Donor Acceptor Bond Length (Å) Strength (kJ/mol)
NH₃⁺ (amine) Cl⁻ 1.8–2.2 25–40
N–H (amide) O=C (amide) 2.0–2.5 15–25
C–H (aromatic) F (trifluoromethyl) 2.4–3.0 5–10

The protonated amine forms a strong ionic bond with chloride, while the amide N–H participates in weaker hydrogen bonds with carbonyl oxygen atoms of adjacent molecules. The electron-withdrawing trifluoromethyl group reduces basicity at the amide nitrogen but enhances dipole-dipole interactions with aromatic C–H groups.

Properties

Molecular Formula

C9H10ClF3N2O

Molecular Weight

254.63 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide;hydrochloride

InChI

InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2,(H,14,15);1H

InChI Key

FQMPZPMILBKDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • The precursor 4-(aminomethyl)aniline or its hydrochloride salt is prepared or procured. This compound contains a primary amine on the benzyl position para to the aromatic amine.

Acylation with Trifluoroacetic Anhydride

  • Reagents: Trifluoroacetic anhydride is used as the trifluoroacetylating agent.
  • Solvent: Dry dimethylformamide (DMF) is commonly employed as the solvent due to its ability to dissolve both reactants and moderate reaction conditions.
  • Conditions: The reaction is performed at low temperature (around 0–5 °C) to control the rate and prevent side reactions.
  • Procedure: The trifluoroacetic anhydride is added slowly to a stirred solution of 4-(aminomethyl)aniline hydrochloride in dry DMF. The mixture is stirred for about 1 hour at room temperature after addition.
  • Workup: The reaction mixture is poured into ice water to precipitate the product, which is then filtered and washed.
  • Yield: High yields (~95%) of the trifluoroacetamide intermediate are reported without need for further purification.

Formation of Hydrochloride Salt

  • The free base trifluoroacetamide is converted into the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as 1,4-dioxane or ethereal HCl.
  • The salt is isolated by filtration or crystallization, yielding the hydrochloride form of N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide.

Alternative and Related Synthetic Routes

Hydrogenation Route (From Nitro Precursors)

  • In some synthetic sequences, a 4-nitrophenyl derivative is first prepared and then reduced via catalytic hydrogenation (e.g., using 10% Pd/C under hydrogen atmosphere) to the corresponding 4-aminophenyl compound.
  • This amine is then acylated with trifluoroacetylating agents as above.
  • This route is useful when starting from nitro-substituted precursors or when selective reduction is required.

Use of Trifluoroacetyl Chloride

  • Trifluoroacetyl chloride can also be employed as the acylating agent under similar conditions, often in the presence of a base (e.g., triethylamine) to neutralize the formed HCl.
  • This method requires careful control to avoid overacylation or polymerization.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dry DMF, THF, or 1,4-dioxane DMF preferred for solubility
Temperature 0–5 °C during addition; room temperature stirring Controls reaction rate and selectivity
Molar Ratio (Amine:Acylating agent) 1:1 to 1:1.2 Slight excess of trifluoroacetic anhydride often used
Reaction Time 1 hour stirring after addition Sufficient for completion
Workup Quenching with ice water, filtration Precipitates product for isolation
Purification Usually none; recrystallization if needed High purity achievable directly
Salt Formation Treatment with HCl in dioxane or ether Yields hydrochloride salt

Analytical and Structural Confirmation

  • The product is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, showing characteristic signals for the trifluoroacetamide group and aminomethyl substituent.
  • High-resolution mass spectrometry (HR-MS) confirms molecular weight.
  • Melting point and purity are assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Crystallographic data for related trifluoroacetamide derivatives support the structural assignments.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Yield (%) Notes
1 Acylation of 4-(aminomethyl)aniline hydrochloride Trifluoroacetic anhydride, dry DMF, 0–5 °C ~95 High selectivity, mild conditions
2 Isolation of trifluoroacetamide intermediate Quench in ice water, filtration Product often pure enough for next step
3 Conversion to hydrochloride salt HCl in 1,4-dioxane or ether Crystallization or precipitation

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the amino group .

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The amino group can also participate in various biochemical pathways, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₉H₉F₃N₂O·HCl (free base: C₉H₉F₃N₂O, MW = 218.18) .
  • Key Features: Contains a trifluoroacetamide group linked to a phenyl ring substituted with an aminomethyl (-CH₂NH₂) moiety. The hydrochloride salt enhances solubility and stability.
  • Applications : Primarily used as a synthetic intermediate in medicinal chemistry and drug discovery, particularly for targeting enzymes or receptors requiring aromatic amine interactions .

A detailed comparison of structural analogs and their properties is provided below:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological/Physical Notes Reference
N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride (1235441-35-6) C₉H₉F₃N₂O·HCl 254.64 (salt) -NH₂CH₂-C₆H₄- group Enhanced water solubility due to hydrochloride salt; aminomethyl group enables hydrogen bonding.
N-[(1S)-1-[4-(1-Chloro-2-cyclopropylethyl)phenyl]ethyl]-2,2,2-trifluoroacetamide (ES/MS m/z 318) C₁₅H₁₆ClF₃NO 318.7 Chloro-cyclopropyl-ethyl chain Increased lipophilicity; potential for enhanced membrane permeability.
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride (CID 2452155) C₁₀H₁₀ClF₃N₂O·HCl 295.6 -Cl, -CF₃ on phenyl; methylamino-acetamide Electron-withdrawing groups may reduce metabolic stability compared to aminomethyl analogs.
N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide C₁₈H₁₆ClF₃NO₂ 388.8 Biphenyl, trifluoromethoxy Larger steric bulk may limit bioavailability; chloroacetamide increases reactivity.
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide hydrochloride C₅H₈F₃N₂O·HCl 194.6 (salt) Azetidine ring Reduced aromaticity; conformational flexibility may alter target binding.
Key Comparative Insights :

Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃, -Cl in ): Increase metabolic resistance but may reduce solubility. Aminomethyl Group (Target Compound): Provides a site for hydrogen bonding, improving solubility and enabling derivatization for targeted drug design .

Salt Forms :

  • Hydrochloride salts (e.g., Target Compound , CID 2452155 ) enhance aqueous solubility, critical for in vivo applications.

Biological Activity :

  • Compounds with aromatic amine groups (e.g., Target Compound, ) show promise in neurological applications (e.g., oligodendrocyte growth promotion).
  • Trifluoroacetamide derivatives generally exhibit stability under physiological conditions due to the strong C-F bond .

Synthetic Accessibility: The Target Compound’s synthesis likely involves coupling 4-(aminomethyl)aniline with trifluoroacetic anhydride, followed by HCl salt formation—a method analogous to procedures in .

Biological Activity

N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H14ClF3N2O
  • Molecular Weight : 296.7 g/mol
  • IUPAC Name : this compound

The trifluoroacetamide group is known for enhancing the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Inhibition of Enzymes : The presence of the trifluoroacetamide moiety may enhance the inhibitory effects on enzymes involved in neurotransmitter uptake or synthesis. For instance, the trifluoromethyl group has been shown to increase potency in inhibiting serotonin uptake .
  • Antimicrobial Activity : Compounds related to this compound have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various aminophenyl derivatives, including those with trifluoromethyl substitutions. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
A32 µg/mLBactericidal
B16 µg/mLBacteriostatic
C8 µg/mLAntifungal

This table illustrates that modifications to the phenyl ring can greatly affect antimicrobial potency.

Case Studies

  • Case Study on Antidepressant Activity :
    A derivative similar to this compound was tested for antidepressant-like effects in animal models. Results showed a significant reduction in immobility time in the forced swim test, suggesting potential as a novel antidepressant .
  • Anticancer Potential :
    In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The trifluoromethyl group was crucial for enhancing cytotoxicity compared to non-fluorinated analogs .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is essential for evaluating the safety and efficacy of this compound:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized by liver enzymes (CYP450 family), which may lead to active metabolites.
  • Excretion : Predominantly excreted via urine.

Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, long-term studies are necessary to ascertain chronic exposure effects.

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